1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde
Overview
Description
“1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a methyl group at the 5-position and a 3,4-dichlorophenyl group at the 1-position. The compound also contains an aldehyde functional group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 3,4-dichlorophenyl group, and the aldehyde group. The dichlorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the phenyl ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The pyrazole ring and the dichlorophenyl group may also participate in reactions, depending on the conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar aldehyde group could influence its solubility in polar solvents. The dichlorophenyl group could contribute to its lipophilicity .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrazole Derivatives : 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde is utilized in the synthesis of various pyrazole derivatives. For instance, Xu and Shi (2011) synthesized 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a similar compound, and analyzed its crystal structure, showcasing its potential as a versatile intermediate in creating new pyrazole compounds (Xu & Shi, 2011).
Crystallography and Molecular Structure : Investigations into the molecular structure of pyrazole derivatives, including those related to this compound, have been conducted. These studies involve determining crystal structures and molecular orientations, providing insights into the physical and chemical properties of these compounds (Cuartas et al., 2017).
Chemical Reactions and Properties
Ultrasonic-Assisted Synthesis : The compound is involved in the ultrasonic-assisted synthesis of pyrazole-appended quinolinyl chalcones, indicating its role in facilitating efficient and novel synthetic methods. These compounds have shown promising antimicrobial properties, highlighting the compound's utility in developing biologically active molecules (Prasath et al., 2015).
Novel Compound Synthesis : The synthesis of new compounds using this compound as a starting material or intermediate is a common application. This includes the creation of compounds with pyrenyl-pyrazole functions, demonstrating its versatility in organic synthesis (Khalifa et al., 2017).
Biological and Pharmacological Applications
Anticonvulsant and Analgesic Studies : This compound has been utilized in the design and synthesis of new molecules with potential anticonvulsant and analgesic activities. The structural features of the compound are modified to explore structure-activity relationships in medicinal chemistry (Viveka et al., 2015).
Sonodynamic Therapy : Derivatives of this compound have been synthesized for applications in sonodynamic therapy, indicating its potential in therapeutic areas. This includes the synthesis of ferrocenyl-containing heterocyclic derivatives for cytotoxicity studies against bacterial strains (Osipova et al., 2016).
Advanced Material Science
- Nonlinear Optical Materials : Pyrazole-based derivatives from this compound have been investigated for their nonlinear optical properties. These studies include DFT and TDDFT studies, highlighting the compound's relevance in the field of advanced materials (Lanke & Sekar, 2016).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-5-methylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-4-8(6-16)14-15(7)9-2-3-10(12)11(13)5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLGDODIWWXELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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